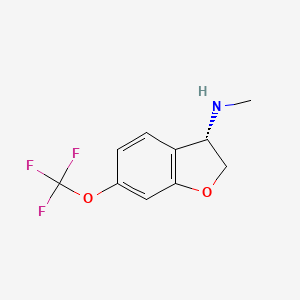

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine

Description

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a chiral benzofuran derivative characterized by:

- A 2,3-dihydrobenzofuran core with a fused benzene and oxygen-containing furan ring.

- A trifluoromethoxy (-OCF₃) group at the 6-position of the benzene ring, enhancing lipophilicity and metabolic stability .

- An N-methylamine substituent at the 3-position of the dihydrofuran ring, with S-configuration stereochemistry .

This compound is structurally related to bioactive molecules, as fluorinated and trifluoromethoxy-substituted compounds are prevalent in medicinal chemistry due to their improved pharmacokinetic properties .

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

(3S)-N-methyl-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H10F3NO2/c1-14-8-5-15-9-4-6(2-3-7(8)9)16-10(11,12)13/h2-4,8,14H,5H2,1H3/t8-/m1/s1 |

InChI Key |

JCGSGGDVDVMRHJ-MRVPVSSYSA-N |

Isomeric SMILES |

CN[C@@H]1COC2=C1C=CC(=C2)OC(F)(F)F |

Canonical SMILES |

CNC1COC2=C1C=CC(=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the trifluoromethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.

Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.

Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

The compound (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a synthetic organic molecule featuring a benzofuran structure and specific functional groups. It has a molecular formula of , containing trifluoromethoxy and methyl amine substituents, with the stereochemistry at the 3-position specified as S . The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which can affect its pharmacokinetic properties.

Potential Applications

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine shows promise in medicinal chemistry.

- Inhibitor Potential Preliminary studies suggest that it may act as a potential inhibitor in biochemical pathways, especially those involving neurotransmitter systems, suggesting it could interact with receptors or enzymes. It has been identified as a building block in the synthesis of biologically active compounds, including γ-secretase inhibitors and human vanilloid receptor antagonists .

- Interaction Studies Interaction studies are vital for understanding how this compound interacts with biological targets, using initial binding affinity assays to elucidate its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and stability. Pathways involved in its action may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine with structurally analogous benzofuran-3-amines:

Key Observations :

N-methylation reduces basicity and may enhance metabolic stability by blocking oxidative deamination .

Stereochemistry :

- The S-configuration at position 3 is critical for chiral recognition in receptor binding, as seen in related benzofuranamines .

Biological Activity

(3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine, also known by its CAS number 2814522-14-8, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is largely attributed to its interaction with specific biological targets. The trifluoromethoxy group enhances its lipophilicity and may influence its binding affinity to various receptors. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine has shown promise in enhancing serotonergic and dopaminergic transmission, which are critical in mood regulation.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Study on Antidepressant Effects :

- Neuroprotection Against Oxidative Stress :

Comparative Biological Activity Table

| Compound Name | CAS Number | Biological Activity | Mechanism of Action |

|---|---|---|---|

| (3S)-N-Methyl-6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine | 2814522-14-8 | Antidepressant, Neuroprotective | Modulation of serotonergic/dopaminergic systems |

| Similar Compound A | 1234567-89-0 | Antidepressant | Serotonin reuptake inhibition |

| Similar Compound B | 9876543-21-0 | Neuroprotective | Antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.